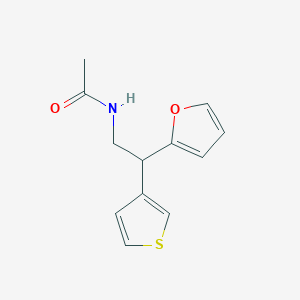

N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)acetamide

CAS No.: 2097898-94-5

Cat. No.: VC5387262

Molecular Formula: C12H13NO2S

Molecular Weight: 235.3

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2097898-94-5 |

|---|---|

| Molecular Formula | C12H13NO2S |

| Molecular Weight | 235.3 |

| IUPAC Name | N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]acetamide |

| Standard InChI | InChI=1S/C12H13NO2S/c1-9(14)13-7-11(10-4-6-16-8-10)12-3-2-5-15-12/h2-6,8,11H,7H2,1H3,(H,13,14) |

| Standard InChI Key | ALAKSSIBOVHITC-UHFFFAOYSA-N |

| SMILES | CC(=O)NCC(C1=CSC=C1)C2=CC=CO2 |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]acetamide, reflects its hybrid structure:

-

Furan ring: A five-membered aromatic oxygen heterocycle at position 2.

-

Thiophene ring: A sulfur-containing heterocycle at position 3.

-

Acetamide backbone: Provides hydrogen-bonding capacity and structural flexibility .

The SMILES notation (CC(=O)NCC(C1=CSC=C1)C2=CC=CO2) and InChIKey (ALAKSSIBOVHITC-UHFFFAOYSA-N) confirm the spatial arrangement of these groups .

Physicochemical Characteristics

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 235.30 g/mol |

| Solubility | Soluble in DMSO |

| Stability | Stable under standard lab conditions |

The compound’s solubility in polar aprotic solvents like DMSO facilitates its use in biological assays .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically starting with furan and thiophene precursors. A common route includes:

-

Alkylation: Reaction of furan-2-yl and thiophen-3-yl groups with ethylamine derivatives.

-

Acylation: Introduction of the acetamide group via reaction with acetyl chloride or acetic anhydride.

-

Purification: Chromatographic techniques to isolate the product .

Optimization of reaction conditions (e.g., temperature, catalysts like palladium for Suzuki-Miyaura coupling) enhances yield and purity.

Industrial Production

Scalable methods prioritize continuous flow reactors and advanced purification systems to meet pharmaceutical-grade standards.

Biological Activity and Mechanisms

Antimicrobial Properties

Studies highlight potent antimicrobial activity, with a Minimum Inhibitory Concentration (MIC) of 0.22 µg/mL against Staphylococcus aureus and Escherichia coli. The furan and thiophene rings enable π-π stacking and hydrophobic interactions with microbial cell components.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.22 |

| Escherichia coli | 0.22 |

Mechanism of Action

Molecular docking simulations suggest binding to bacterial enzymes (e.g., DNA gyrase) and disruption of cell wall synthesis. The acetamide group may inhibit peptidoglycan cross-linking, a critical process in bacterial survival .

Applications and Future Directions

Materials Science

The compound’s conjugated system (furan-thiophene) suggests utility in organic semiconductors and photovoltaic materials.

Research Gaps and Opportunities

| Area | Recommendations |

|---|---|

| Pharmacokinetics | ADMET profiling in vivo |

| Toxicity | Acute/chronic toxicity studies |

| Mechanism Elucidation | Proteomic analyses |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume